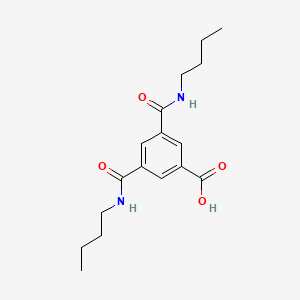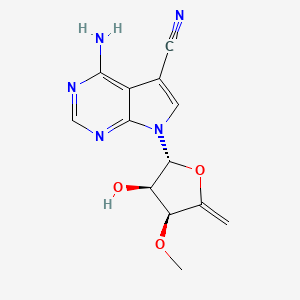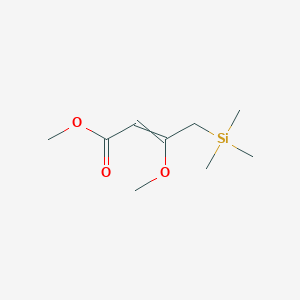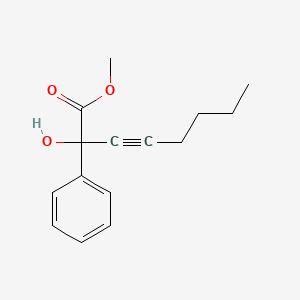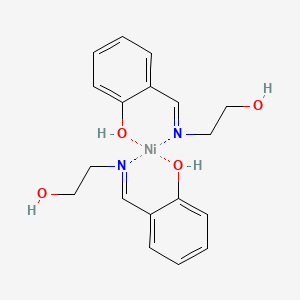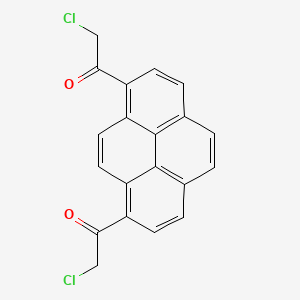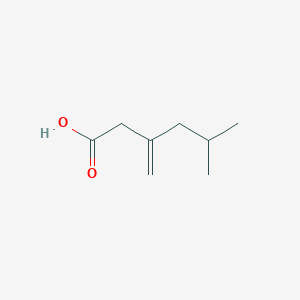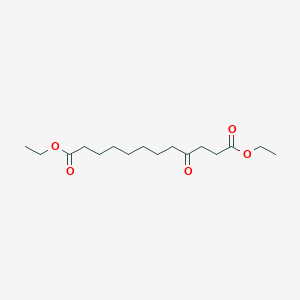
Diethyl 4-oxododecanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 4-oxododecanedioate is an organic compound with the molecular formula C₁₆H₂₈O₅. It is a diester derivative of 4-oxododecanedioic acid. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl 4-oxododecanedioate can be synthesized through several methods. One common method involves the esterification of 4-oxododecanedioic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity product .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 4-oxododecanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-oxododecanedioic acid.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming diethyl 4-hydroxydodecanedioate.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: 4-oxododecanedioic acid.
Reduction: Diethyl 4-hydroxydodecanedioate.
Substitution: Various esters or amides depending on the nucleophile used.
Applications De Recherche Scientifique
Diethyl 4-oxododecanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: This compound is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of diethyl 4-oxododecanedioate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the corresponding acid, which can then participate in further biochemical reactions. The keto group can also interact with nucleophiles, leading to the formation of different products. These interactions are crucial in determining the compound’s reactivity and applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-oxododecanedioic acid: The parent acid of diethyl 4-oxododecanedioate.
Diethyl 4-hydroxydodecanedioate: A reduced form of the compound.
Diethyl 4-oxooctanedioate: A shorter-chain analog.
Uniqueness
This compound is unique due to its specific chain length and functional groups, which confer distinct reactivity and properties. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .
Propriétés
Numéro CAS |
90510-99-9 |
|---|---|
Formule moléculaire |
C16H28O5 |
Poids moléculaire |
300.39 g/mol |
Nom IUPAC |
diethyl 4-oxododecanedioate |
InChI |
InChI=1S/C16H28O5/c1-3-20-15(18)11-9-7-5-6-8-10-14(17)12-13-16(19)21-4-2/h3-13H2,1-2H3 |
Clé InChI |
OTTLTGDWSRHUBC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCCCCCCC(=O)CCC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Indole-3-acetic acid, 5-[bis(2-chloroethyl)amino]-, ethyl ester](/img/structure/B14352304.png)
